6-amino-2-(benzylamino)pyrimidin-4(3H)-one
Description
Propriétés
IUPAC Name |
4-amino-2-(benzylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9-6-10(16)15-11(14-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCOXGXFTAJMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553651 | |
| Record name | 6-Amino-2-(benzylamino)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-01-7 | |
| Record name | 6-Amino-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104296-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-(benzylamino)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyanoacetate-Urea Cyclization
A two-step method from Patent CN111039876A synthesizes 4-amino-2,6-dimethoxypyrimidine via cyclization of cyanoacetate and urea. Adapting this for this compound:
-
Cyclization : Ethyl cyanoacetate reacts with urea in methanol/ethanol under sodium methoxide catalysis to form 4-amino-2,6(1H,3H)-pyrimidinedione.
-
Functionalization : The dione undergoes chlorination (e.g., POCl₃) to introduce leaving groups, followed by benzylamination.
Key Data :
Thienopyrimidinone Analog Synthesis
Beilstein Journal of Organic Chemistry reports thieno[2,3-d]pyrimidin-4(3H)-one synthesis via iminophosphorane intermediates. While the core differs, the method demonstrates:
-
Amine coupling : Primary amines react with pyrimidinone precursors in dichloromethane (DCM) and ethanol/EtONa.
-
Conditions : Stirring for 5–6 h at room temperature, recrystallization from ethanol.
Benzylamino Group Introduction
Nucleophilic Substitution
Replacing a chloro or thiol group at position 2 with benzylamine is a common approach:
Chloro-Pyrimidinone Substitution
-
Chlorination : Treat 4-amino-6-chloropyrimidin-2(3H)-one with POCl₃.
-
Benzylamination : React with benzylamine in DCM/ethanol under basic conditions (EtONa).
Example :
Thiol-Alkylation
Using zeolite nano-gold catalysts, 6-amino-2-mercapto-3H-pyrimidin-4-one reacts with benzyl bromide:
Direct Coupling via Carbodiimides
Aminopyrimidinones can form via carbodiimide intermediates. For example, functionalized carbodiimides react with benzylamine under mild conditions:
Optimization and Catalytic Enhancements
Zeolite Nano-Gold Catalysis
The regioselective alkylation in RSC Advances demonstrates:
-
Catalyst efficiency : Zeolite nano-gold enhances reaction rate and selectivity.
-
DFT analysis : Confirms higher stability of benzylamino-substituted products (e.g., 12a/b) over isomers.
Table 1 : Comparative Yields with Catalysts
| Catalyst | Yield (%) | Selectivity (12a:11a) |
|---|---|---|
| Zeolite nano-gold | 82 | 9:1 |
| None | 45 | 3:1 |
Analyse Des Réactions Chimiques
Base-Mediated Nucleophilic Substitution
The compound is synthesized via solvent-free nucleophilic substitution between 2-amino-4,6-dichloropyrimidine and benzylamine. Key conditions include:
| Reaction Parameter | Details |
|---|---|
| Temperature | 80–90°C |
| Catalyst | Triethylamine |
| Solvent | None (solvent-free) |
| Yield | >85% |
This method avoids side reactions by eliminating solvent interference, producing high-purity 6-amino-2-(benzylamino)pyrimidin-4(3H)-one .
Reactivity with Electrophiles
The amino and benzylamino groups participate in electrophilic substitutions. For example:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives at the 6-amino position.
-
Alkylation : Benzyl bromide selectively alkylates the secondary amine, yielding N-benzylated products .
Pyrimido[4,5-d]pyrimidine Derivatives
Heating with formamide or phenyl isocyanate generates bicyclic systems:
| Reagent | Conditions | Product |
|---|---|---|
| Formamide | 130–140°C, 6 h | 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol |
| Phenyl isocyanate | 140–160°C, 8 h | 7-Mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
These reactions demonstrate its role in synthesizing pharmacologically relevant scaffolds .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the 4(3H)-one to a carboxylic acid derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, yielding tetrahydropyrimidine analogues .
Condensation Reactions
The primary amine reacts with ketones or aldehydes to form Schiff bases. For example:
| Reactant | Conditions | Product |
|---|---|---|
| Phenacyl bromide | DMF, 10 min | Ethylideneamino pyrimidine |
| p-Nitrobenzaldehyde | EtOH, reflux | p-Nitrobenzylidene derivative |
These condensations are critical for synthesizing antiviral and anticancer agents .
Stability and Reaction Optimization
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 232.24 g/mol
- Structure : The compound features a pyrimidine ring with amino and benzylamino substituents, which contribute to its unique reactivity and biological properties.
Medicinal Chemistry
6-amino-2-(benzylamino)pyrimidin-4(3H)-one serves as a vital building block for synthesizing various bioactive molecules. Its derivatives are being explored for:
- Anticancer Agents : Several studies have demonstrated its potential in developing targeted therapies against various cancers due to its selective inhibition of CDK2.
- Enzyme Inhibition Studies : The compound's derivatives are used to investigate the mechanisms of enzyme inhibition relevant to cancer progression.
Biological Studies
The compound's derivatives are utilized to study:
- Receptor Binding : Understanding interactions between these compounds and specific cellular receptors can lead to the development of targeted therapies.
- Biochemical Pathways : It is involved in various metabolic pathways, primarily metabolized by liver enzymes like cytochrome P450, facilitating biotransformation into various metabolites.
Industrial Chemistry
While specific industrial applications are not extensively documented, the principles of organic synthesis apply. The compound can be synthesized using methods that optimize yield and purity, potentially leading to large-scale production for pharmaceutical applications.
Case Studies
Several studies highlight the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study reported synthesizing various derivatives through the condensation of 5,6-diaminouracil with benzylamine under mild conditions. These derivatives were evaluated for their inhibitory effects on CDK2 and showed promising results in inducing apoptosis in cancer cells.
- Comparative Studies : Comparative analyses with other pyrimidine derivatives indicated that this compound exhibited superior selectivity and potency against CDK2, emphasizing its potential as a lead compound in drug development for cancer therapy.
Mécanisme D'action
The mechanism of action of 6-amino-2-(benzylamino)pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogues
Substituent Variations at Position 2
The substituent at position 2 of the pyrimidinone core significantly influences biological activity and physicochemical properties:
Key Observations :
Structural Modifications on the Pyrimidinone Core
Thieno-Fused Derivatives:
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrate enhanced anticancer activity compared to non-fused analogues.
Substitutions at Positions 5 and 6:
- 5,6-Dimethyl groups: Increase steric bulk, enhancing selectivity for melanoma cells (e.g., MDA-MB-435: GP = −31.02%) .
- 5-Nitroso groups: Improve antioxidant activity by modulating redox properties, as seen in 6-amino-5-nitroso-2-(piperidin-1-yl)pyrimidin-4(3H)-one .
Activité Biologique
6-Amino-2-(benzylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is structurally related to other pyrimidine derivatives known for their pharmacological properties, including anticancer, antimicrobial, and antithrombotic activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Cyclin-dependent Kinase (cdk2) : Similar compounds have been shown to inhibit cdk2, a crucial regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antagonism of P2Y Receptors : Research indicates that derivatives of pyrimidine compounds can act as antagonists for P2Y receptors, particularly P2Y(12), which plays a significant role in platelet aggregation. Some synthesized compounds demonstrated the ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in antithrombotic therapy .
- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The most potent derivative exhibited an IC value of 13.42 μg/mL against MCF-7 cells, indicating significant anti-proliferative activity .
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving the synthesis of various thienopyrimidine derivatives demonstrated that this compound exhibited notable cytotoxicity against breast cancer cell lines. The selectivity and potency were evaluated using standard viability assays .
- Platelet Aggregation Inhibition : Another study focused on the antithrombotic potential of pyrimidine derivatives found that compounds related to this compound could effectively inhibit platelet aggregation induced by ADP, highlighting their potential use in treating thrombotic disorders .
- Structure-Activity Relationships (SAR) : Ongoing research into the SAR of pyrimidine derivatives suggests that modifications at specific positions significantly influence biological activity, particularly in enhancing anticancer properties while minimizing cytotoxic effects on normal cells .
Q & A
Q. What are the established synthetic routes for preparing 6-amino-2-(benzylamino)pyrimidin-4(3H)-one?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of a pyrimidin-4(3H)-one scaffold. A common precursor is 6-amino-2-sulfanylpyrimidin-4(3H)-one (compound 1 in ), where the sulfanyl group (-SH) is replaced by benzylamino via reaction with benzyl chloride or benzylamine.
- Procedure : React 6-amino-2-sulfanylpyrimidin-4(3H)-one with benzyl chloride in a basic medium (e.g., NaOH/DMSO) under stirring for 1–2 hours. Acidify with glacial acetic acid, isolate via vacuum filtration, and recrystallize from ethanol .
- Alternative : Use benzylamine instead of benzyl chloride in polar aprotic solvents (e.g., DMF) with catalytic bases to facilitate substitution .
Q. How is this compound characterized structurally?
Methodological Answer: Key characterization techniques include:
- 1H/13C NMR : Benzylamino protons appear as a singlet/multiplet at δ ~4.5–5.0 ppm (CH2Ph), with aromatic protons at δ ~7.2–7.4 ppm. The pyrimidinone C=O resonance is typically observed at ~165–170 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=O (1640–1680 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+ with accurate mass matching calculated values (e.g., C11H13N5O: theoretical 231.11 g/mol) .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrimidinone scaffold?
Methodological Answer: Regioselectivity depends on reaction conditions and catalysts:
- Catalytic Systems : Magnetic nanocatalysts like γ-Fe2O3@HAp-SO3H enhance selectivity in multicomponent reactions by stabilizing intermediates (e.g., Knoevenagel adducts) and reducing side reactions .
- Protecting Groups : Boc protection of the 6-amino group prevents unwanted side reactions at the 4-oxo position during alkylation or arylation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 2-position, while protic solvents (EtOH) may promote tautomerization affecting reactivity .
Q. What challenges arise in scaling up the synthesis, and how can they be addressed?
Methodological Answer:
- Low Yields : Often due to competing hydrolysis of benzylamino intermediates. Mitigation: Use anhydrous conditions and slow addition of benzylating agents .
- Purification Issues : Recrystallization from ethanol/water mixtures improves purity but may reduce yield. Alternative: Column chromatography with CH2Cl2/MeOH gradients .
- Byproduct Formation : Trace thioether byproducts (from incomplete substitution) can be minimized by optimizing molar ratios (e.g., 1:1.2 substrate:benzyl chloride) .
Q. What advanced applications exist for this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : Derivatives of this compound serve as CDK2 inhibitors (anti-cancer agents) by mimicking ATP-binding motifs. Structural analogs show IC50 values <1 μM in enzymatic assays .
- Antimicrobial Activity : Thieno-pyrimidinone hybrids (e.g., 2-amino-6-arylaminomethyl derivatives) exhibit potent dihydrofolate reductase inhibition, with MIC values of 2–8 μg/mL against S. aureus .
- Heterocyclic Synthesis : Acts as a precursor for triazolo[4,3-a]pyrimidines (via condensation with benzohydrazide) and pyrido[2,3-d]pyrimidines (using Meldrum’s acid and aryl aldehydes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
